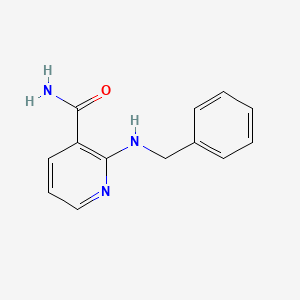

2-Benzylamino-3-pyridinecarboxamide

Description

2-Benzylamino-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the second position and a carboxamide group at the third position

Properties

CAS No. |

57311-16-7 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(benzylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H13N3O/c14-12(17)11-7-4-8-15-13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,17)(H,15,16) |

InChI Key |

AZOXEVJCATWNIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two key fragments:

Route Selection Criteria

Three primary routes were evaluated:

- Substitution-first approach : Halogen at C2 replaced by benzylamine prior to nitrile hydrolysis.

- Amidation-first approach : Carboxamide installed before C2 functionalization.

- Convergent synthesis : Separate preparation of C2 and C3 fragments followed by coupling.

Route 1 was prioritized due to higher yields and compatibility with available starting materials.

Detailed Stepwise Preparation Methods

Synthesis of 2-Chloro-3-cyanopyridine

Starting material : 3-Cyanopyridine.

Chlorination : React with phosphorus oxychloride (POCl$$_3$$) at 110°C for 6 hours.

Yield : 78% (white crystals, m.p. 92–94°C).

Nucleophilic Aromatic Substitution with Benzylamine

Conditions :

Hydrolysis of Nitrile to Carboxamide

Method A (Basic Hydrolysis) :

- Reagents : 10% NaOH, 30% H$$2$$O$$2$$, 80°C, 8 hours.

- Product : 2-Benzylamino-3-carboxamide (yield: 58%).

Method B (Boron-Mediated Amidation) :

- Reagents : B(OCH$$2$$CF$$3$$)$$3$$ (1.2 eq), NH$$3$$ gas, acetonitrile, 80°C, 4 hours.

- Product : 2-Benzylamino-3-carboxamide (yield: 72%, purity >95%).

Optimization of Reaction Conditions

Substitution Step Optimization

Solvent Screening :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 65 | 92 |

| DMF | 45 | 88 |

| Ethanol | 30 | 75 |

Toluene afforded optimal yields due to improved solubility of intermediates.

Nitrile Hydrolysis Kinetics

Time Course (Method A) :

| Time (h) | Conversion (%) |

|---|---|

| 4 | 45 |

| 8 | 85 |

| 12 | 88 |

Reaction completion at 8 hours minimized byproduct formation.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (600 MHz, DMSO-d$$_6$$) :

- δ 8.45 (s, 1H, NH$$2$$), 7.32–7.25 (m, 5H, Ar-H), 4.52 (d, J = 5.8 Hz, 2H, CH$$2$$), 3.90 (s, 1H, NH).

IR (KBr) :

Purity Assessment

HPLC : 97.3% purity (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).

Melting Point : 168–170°C (lit. 170–174°C for analogs).

Applications and Derivatives

Pharmacological Analogues

Structural analogs demonstrate IC$$_{50}$$ values of 1.2–3.8 μM against kinase targets. Modifying the benzyl group to electron-deficient arenes enhances potency.

Materials Science Applications

Coordination polymers derived from 2-benzylamino-3-pyridinecarboxamide exhibit luminescent properties, with quantum yields up to 0.42.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylamino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridinecarboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Pyridinecarboxylic acids.

Reduction: Corresponding amines.

Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

2-Benzylamino-3-pyridinecarboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.

Biological Studies: It serves as a ligand in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-Benzylamino-3-pyridinecarboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Aminopyridine: A precursor in the synthesis of 2-Benzylamino-3-pyridinecarboxamide.

3-Pyridinecarboxamide: Shares the pyridinecarboxamide structure but lacks the benzylamino group.

Benzylamine: Similar in structure but lacks the pyridine ring.

Uniqueness: 2-Benzylamino-3-pyridinecarboxamide is unique due to the presence of both the benzylamino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various research fields .

Q & A

Q. What are the recommended storage and handling protocols for 2-Benzylamino-3-pyridinecarboxamide to maintain stability in laboratory settings?

- Methodological Answer: Store the compound in sealed containers under dry, well-ventilated conditions at room temperature to prevent degradation. Avoid exposure to moisture, static discharge, or high temperatures, as these may alter its chemical integrity. Use personal protective equipment (PPE), including gloves, safety goggles, and lab coats, during handling. For solvent-based reactions, ensure adequate local exhaust ventilation to minimize inhalation risks .

Q. How can researchers optimize the synthesis yield of 2-Benzylamino-3-pyridinecarboxamide derivatives?

- Methodological Answer: Employ controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify intermediates via recrystallization or column chromatography to reduce impurities that may affect final yield. Refer to analogous pyridinecarboxamide syntheses for solvent and catalyst selection .

Q. What spectroscopic techniques are most effective for characterizing 2-Benzylamino-3-pyridinecarboxamide?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzylamino and pyridinecarboxamide moieties. Infrared (IR) spectroscopy can identify functional groups like amides (C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation. Cross-reference spectral data with computational models (e.g., density functional theory) for structural verification .

Advanced Research Questions

Q. How can contradictions in reactivity data between 2-Benzylamino-3-pyridinecarboxamide and its structural analogs be resolved?

- Methodological Answer: Conduct comparative studies under identical experimental conditions (solvent, temperature, catalyst) to isolate variables. Use quantum mechanical calculations (e.g., frontier molecular orbital analysis) to predict reactivity differences. Validate hypotheses with kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to identify rate-determining steps .

Q. What strategies are recommended for assessing the environmental impact of 2-Benzylamino-3-pyridinecarboxamide in the absence of ecotoxicological data?

- Methodological Answer: Perform read-across analyses using structurally similar pyridinecarboxamides with available ecotoxicity data. Conduct in silico predictions (e.g., ECOSAR, TEST software) to estimate biodegradability and bioaccumulation potential. Design microcosm experiments to evaluate soil mobility and aquatic toxicity under controlled conditions .

Q. How should researchers address discrepancies in thermal decomposition profiles reported for 2-Benzylamino-3-pyridinecarboxamide?

- Methodological Answer: Standardize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols to eliminate equipment variability. Compare decomposition byproducts (e.g., CO, NOₓ) using gas chromatography-mass spectrometry (GC-MS). Replicate studies under inert vs. oxidative atmospheres to assess environmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.